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Compound of Interest
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Cat. No.: B1665839

The clinical efficacy of 3-lactam antibiotics, the cornerstone of antibacterial therapy for
decades, has been severely eroded by the proliferation of bacterial B-lactamase enzymes.[1][2]
These enzymes efficiently catalyze the hydrolysis of the B-lactam ring, rendering the antibiotic
inactive. Early B-lactamase inhibitors (BLIS) like clavulanic acid, sulbactam, and tazobactam
were instrumental in extending the utility of B-lactams. However, their spectrum of activity is
largely confined to class A enzymes, leaving them vulnerable to bacteria producing class C
(AmpC) and class D (OXA-type) B-lactamases, as well as the formidable class A Klebsiella
pneumoniae carbapenemases (KPCs).[2][3] This escalating resistance crisis created an urgent
need for novel, broad-spectrum inhibitors, setting the stage for the discovery of Avibactam.

Part 1: Discovery of the Diazabicyclooctane (DBO)
Scaffold

The discovery of Avibactam was a departure from the traditional 3-lactam-based inhibitor
template, focusing instead on identifying a completely new chemical scaffold with a
differentiated mechanism of action.

High-Throughput Screening (HTS) and Hit Identification

The journey began with a high-throughput screening campaign that evaluated extensive small-
molecule libraries against a panel of clinically relevant 3-lactamase enzymes. This systematic
search aimed to identify compounds that could inhibit enzymes from multiple Ambler classes,
particularly the problematic class C enzymes that were not well-addressed by existing
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inhibitors. This screening identified a promising hit compound featuring a novel
diazabicyclooctane (DBO) core. The DBO scaffold was chemically distinct from all existing BLIs
and showed an encouraging initial inhibitory profile, marking it as a priority for further
investigation.

Lead Optimization and Structure-Activity Relationship
(SAR) Studies

Following the identification of the DBO hit, an intensive lead optimization program was initiated
to enhance potency, broaden the inhibitory spectrum, and improve pharmacokinetic properties.
[4][5][6] This iterative process of chemical synthesis and biological testing is crucial for
transforming a preliminary hit into a clinical drug candidate.[4][5]

Key insights from the SAR studies included:

e The N-1 Sulfate Group: The introduction of a sulfate moiety at the N-1 position of the DBO
ring was a critical breakthrough. This group acts as a mimic of the carboxylate group in 3-
lactam substrates, providing a crucial recognition feature for the enzyme's active site.

e The C-2 Carboxamide Side Chain: Extensive modification of the side chain at the C-2
position revealed that a primary carboxamide was optimal for potent, broad-spectrum
inhibition. This group forms key hydrogen bond interactions within the active site of multiple
B-lactamase classes.[7]

o Stereochemistry: The specific stereochemistry of the DBO core, (2S, 5R), was determined to
be essential for correct positioning within the enzyme active site and for maximal inhibitory
activity.

This meticulous optimization process, balancing potency, selectivity, and drug-like properties,
ultimately led to the selection of Avibactam (formerly NXL104) as the clinical development
candidate.

Part 2: The Chemical Synthesis of Avibactam

Developing a robust, scalable, and economically viable synthetic route is a critical hurdle in
drug development. The synthesis of Avibactam has evolved significantly from early discovery
routes to efficient, large-scale manufacturing processes.
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Retrosynthetic Analysis

A logical retrosynthetic strategy for Avibactam focuses on disconnecting the key functionalities
to trace back to simpler, often commercially available starting materials. The primary
disconnections are the urea cyclization that forms the 7-oxo moiety and the formation of the
DBO core itself.
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Caption: A simplified retrosynthetic pathway for Avibactam.

Evolution of Synthetic Routes

Early synthetic routes reported during the discovery phase were often lengthy, low-yielding, and
utilized hazardous reagents like phosgene derivatives, making them unsuitable for large-scale
production.[8]

Later-generation syntheses focused on efficiency and scalability. A notable improved process
starts from commercially available Boc-benzylglutamate and proceeds in only five isolated
steps to the DBO core with a high overall yield.[8] Another innovative approach utilizes an
enzymatic resolution to establish the crucial stereochemistry of a (2S,5S)-5-hydroxypiperidine-
2-carboxylate intermediate, a key precursor to the final DBO core.[8]

Experimental Protocol: Key Step - Optimized One-Pot
Debenzylation/Sulfation
This protocol describes a critical final step from a modern, optimized synthesis, converting the

protected precursor to the final active compound.[8]

Objective: To perform a one-pot debenzylation of the benzyl-protected hydroxylamine and
subsequent sulfation to yield Avibactam.
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Materials:

¢ (2S,5R)-tert-butyl 2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl benzyl sulfate
(Protected Precursor)

o Palladium on carbon (10% Pd/C)

o Methanol (MeOH)

e Sulfur trioxide-pyridine complex (SOs-py)

e Aqueous sodium bicarbonate (NaHCOs) solution

o Dowex 50WX8 cation-exchange resin

Procedure:

o Hydrogenolysis (Debenzylation): The protected precursor is dissolved in methanol in a
suitable hydrogenation vessel.

e 10% Pd/C catalyst is added to the solution under an inert atmosphere (e.g., nitrogen or
argon).

e The vessel is purged and then pressurized with hydrogen gas (Hz). The reaction is stirred
vigorously at room temperature until analysis (e.g., by HPLC or TLC) shows complete
consumption of the starting material.

o Catalyst Removal: The reaction mixture is carefully filtered through a pad of Celite to remove
the palladium catalyst. The filter cake is washed with additional methanol to ensure complete
recovery of the product.

« Sulfation: The resulting filtrate containing the debenzylated intermediate is cooled in an ice
bath.

o Sulfur trioxide-pyridine complex is added portion-wise to the cold solution, maintaining the
internal temperature below 5°C. The reaction is stirred at this temperature for several hours
until the sulfation is complete.
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e Work-up and Salt Formation: The reaction is quenched by the slow addition of an aqueous
sodium bicarbonate solution. The organic solvent is removed under reduced pressure.

 Purification: The resulting aqueous solution is passed through a column of Dowex 50WX8
cation-exchange resin to exchange the counter-ion to sodium, yielding the Avibactam
sodium salt. The solution is then concentrated and lyophilized to afford the final product as a
white solid.

Part 3: Mechanism of Action - Covalent Reversible
Inhibition
Avibactam's mechanism of inhibition is a defining feature that underpins its broad spectrum of

activity. Unlike the often irreversible, mechanism-based inactivation caused by clavulanic acid,
Avibactam functions as a covalent, reversible inhibitor.[9]

e Initial Binding: Avibactam first binds non-covalently to the B-lactamase active site.

e Acylation (Carbamoylation): The catalytic serine residue (Ser70 in the standard numbering
scheme) attacks the carbonyl carbon of Avibactam's cyclic urea. This forms a stable,
covalent carbamoyl-enzyme intermediate, effectively inactivating the enzyme. This acylation
step is rapid.[3][9]

» Deacylation (Recyclization): The covalent bond can be slowly hydrolyzed, which leads to the
opening of Avibactam's DBO ring. However, the key mechanistic feature is that the opened
ring can then recyclize, releasing the intact, active Avibactam molecule and regenerating
the free enzyme. The rate of acylation is much faster than the rate of deacylation, leading to
sustained inhibition of the enzyme population.[9][10]
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Caption: The covalent, reversible inhibition mechanism of Avibactam.

Kinetic Profile and Spectrum of Activity

This mechanism allows Avibactam to potently inhibit a wide range of serine B-lactamases from
classes A, C, and some class D enzymes.[7][10] It is particularly effective against KPC and
AmpC enzymes, which are major sources of resistance to advanced-generation
cephalosporins.[11] Avibactam does not inhibit class B metallo--lactamases (MBLS), which

use a zinc-dependent catalytic mechanism.[11][12]

The efficiency of inhibition varies across enzyme classes, as shown by its kinetic parameters.
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] Acylation )
Representative . Deacylation
B-Lactamase Ambler Class ] Efficiency ]
Organism Half-life (ti/2)
(k2/Ki) (M—*s—2)
CTX-M-15 A Escherichia coli 1.0x 10° 70 min
Klebsiella i
KPC-2 A _ 2.1x10% 8 min*
pneumoniae
Enterobacter ]
AmpC C 1.1x103 110 min
cloacae
Pseudomonas )
AmpC C ) 2.4x103 110 min
aeruginosa
Pseudomonas
OXA-10 D _ 1.1x 10t > 5 days
aeruginosa
Klebsiella )
OXA-48 D ) 3.0 x 102 45 min
pneumoniae

Note: The KPC-2
acyl-enzyme
complex can also
undergo a slow
hydrolysis and
fragmentation

pathway.[3]

(Data sourced
from Ehmann et
al., 2013)[3]

Part 4: Conclusion and Future Outlook

The discovery and successful development of Avibactam marked a pivotal moment in the
battle against antimicrobial resistance. Its novel DBO scaffold and unique covalent reversible
inhibitory mechanism provided a solution to the challenge of broad-spectrum B-lactamase
inhibition, particularly against difficult-to-inhibit class C and KPC enzymes. The evolution of its
chemical synthesis from complex, low-yield routes to streamlined, scalable processes
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demonstrates the power of process chemistry in enabling the delivery of complex medicines.
The story of Avibactam serves as a blueprint for modern drug discovery, illustrating a
successful path from high-throughput screening to a clinically vital therapeutic agent that has
restored the utility of established 3-lactam antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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